![molecular formula C24H25FN2O2 B4075283 N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4075283.png)
N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide
描述
N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide, also known as ML352, is a small molecule inhibitor that has been developed to target enzymes involved in cancer and other diseases. This compound has shown promising results in preclinical studies and has the potential to be developed into a useful therapeutic agent.
作用机制
N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide inhibits the activity of PAK4 and PAK1 by binding to a specific pocket in the enzymes. This binding prevents the enzymes from interacting with their substrates, which leads to the inhibition of downstream signaling pathways that are important for cancer cell growth and survival. N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide also inhibits the activity of cathepsin L, which is involved in the degradation of extracellular matrix proteins and is important for cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These include inhibition of cancer cell proliferation and survival, induction of apoptosis, inhibition of cancer cell invasion and metastasis, and inhibition of angiogenesis.
实验室实验的优点和局限性
One advantage of N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide is its specificity for PAK4, PAK1, and cathepsin L, which makes it a useful tool for studying the role of these enzymes in cancer and other diseases. However, one limitation of N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide is its relatively low solubility in water, which can make it difficult to use in certain experimental systems.
未来方向
There are several future directions for research on N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide. One area of interest is the development of more potent and selective inhibitors of PAK4 and PAK1, which could lead to the development of more effective cancer therapies. Another area of interest is the study of the role of cathepsin L in cancer and other diseases, and the development of inhibitors that target this enzyme. Finally, there is potential for the use of N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes.
科学研究应用
N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide has been studied extensively for its potential as a therapeutic agent for cancer and other diseases. It has been found to be a potent inhibitor of several enzymes that play a role in cancer cell proliferation and survival, including the protein kinases PAK4 and PAK1, and the protease cathepsin L. N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide has also been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast cancer, pancreatic cancer, and glioblastoma.
属性
IUPAC Name |
N-[3-[(4-fluorobenzoyl)amino]phenyl]adamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-19-6-4-18(5-7-19)22(28)26-20-2-1-3-21(11-20)27-23(29)24-12-15-8-16(13-24)10-17(9-15)14-24/h1-7,11,15-17H,8-10,12-14H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGHUGBWJCXIKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。